molecular formula C17H17N3O4S B3937158 N-[(2-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide

N-[(2-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide

Cat. No.: B3937158
M. Wt: 359.4 g/mol
InChI Key: XWMAFTSWXCYBQN-UHFFFAOYSA-N
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Description

N-[(2-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a nitrophenyl group, a carbamothioyl group, and a propan-2-yloxy group attached to a benzamide core. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide typically involves the reaction of 2-nitroaniline with isothiocyanate derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as benzene or acetonitrile, and the temperature is maintained at room temperature to ensure optimal yield . The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitrobenzene derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions include nitrobenzene derivatives, amino-substituted benzamides, and various alkoxy-substituted benzamides.

Scientific Research Applications

N-[(2-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the carbamothioyl group can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(diphenylcarbamothioyl)benzamide
  • N-(diethylcarbamothioyl)benzamide
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides

Uniqueness

N-[(2-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(2-nitrophenyl)carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-11(2)24-13-7-5-6-12(10-13)16(21)19-17(25)18-14-8-3-4-9-15(14)20(22)23/h3-11H,1-2H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMAFTSWXCYBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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